molecular formula C26H20ClN7O B3860490 6-[(2E)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE

6-[(2E)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B3860490
M. Wt: 481.9 g/mol
InChI Key: KGTLEYODXDKGIX-OGLMXYFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2E)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a unique structure that combines a furan ring, a triazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps. The process begins with the preparation of the furan ring, followed by the introduction of the chlorophenyl group. The next step involves the formation of the hydrazine linkage, which is then reacted with the triazine ring. The final step includes the addition of the diphenyl groups under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, are crucial to ensure high yield and purity. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to various hydrogenated products.

Scientific Research Applications

6-[(2E)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2E)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
  • 6-[(2E)-2-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The uniqueness of 6-[(2E)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN7O/c27-19-9-7-8-18(16-19)23-15-14-22(35-23)17-28-34-26-32-24(29-20-10-3-1-4-11-20)31-25(33-26)30-21-12-5-2-6-13-21/h1-17H,(H3,29,30,31,32,33,34)/b28-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTLEYODXDKGIX-OGLMXYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(2E)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE

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